molecular formula C5H10Cl2N2S B3089108 1-Thiazol-4-YL-ethylamine dihydrochloride CAS No. 1189878-73-6

1-Thiazol-4-YL-ethylamine dihydrochloride

Cat. No.: B3089108
CAS No.: 1189878-73-6
M. Wt: 201.12 g/mol
InChI Key: LKCAOWAORJKBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Thiazol-4-YL-ethylamine dihydrochloride is an organic compound with the molecular formula C5H10Cl2N2S. It is a white solid that is soluble in water and alcohols. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Thiazol-4-YL-ethylamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of thiazole with ethylamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product’s purity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and purity of the compound. The final product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Thiazol-4-YL-ethylamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Thiazol-4-YL-ethylamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Thiazol-4-YL-ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 1-Thiazol-4-YL-ethylamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its solubility in water and alcohols, along with its ability to undergo various chemical reactions, makes it a versatile compound in scientific research .

Properties

IUPAC Name

1-(1,3-thiazol-4-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c1-4(6)5-2-8-3-7-5;;/h2-4H,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCAOWAORJKBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CSC=N1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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